molecular formula C16H31NO4Si B13096438 1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate

1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate

Cat. No.: B13096438
M. Wt: 329.51 g/mol
InChI Key: IMWDJMHBDNODBN-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a trimethylsilyl group, and two carboxylate groups attached to a piperidine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate typically involves multiple steps. One common method includes the reaction of piperidine with tert-butyl chloroformate to introduce the tert-butyl group. This is followed by the addition of trimethylsilyl ethyl bromide to introduce the trimethylsilyl group. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups using reagents like sodium hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its molecular targets may include enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C16H31NO4Si

Molecular Weight

329.51 g/mol

IUPAC Name

1-O-tert-butyl 3-O-(2-trimethylsilylethyl) piperidine-1,3-dicarboxylate

InChI

InChI=1S/C16H31NO4Si/c1-16(2,3)21-15(19)17-9-7-8-13(12-17)14(18)20-10-11-22(4,5)6/h13H,7-12H2,1-6H3

InChI Key

IMWDJMHBDNODBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCC[Si](C)(C)C

Origin of Product

United States

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